Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14483842
InChI: InChI=1S/C15H26N4O7/c1-8(13(22)18-9(2)14(23)24)17-11(20)6-4-3-5-10(15(25)26)19-12(21)7-16/h8-10H,3-7,16H2,1-2H3,(H,17,20)(H,18,22)(H,19,21)(H,23,24)(H,25,26)/t8-,9-,10+/m1/s1
SMILES:
Molecular Formula: C15H26N4O7
Molecular Weight: 374.39 g/mol

Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine

CAS No.:

Cat. No.: VC14483842

Molecular Formula: C15H26N4O7

Molecular Weight: 374.39 g/mol

* For research use only. Not for human or veterinary use.

Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine -

Specification

Molecular Formula C15H26N4O7
Molecular Weight 374.39 g/mol
IUPAC Name (2S)-2-[(2-aminoacetyl)amino]-7-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-7-oxoheptanoic acid
Standard InChI InChI=1S/C15H26N4O7/c1-8(13(22)18-9(2)14(23)24)17-11(20)6-4-3-5-10(15(25)26)19-12(21)7-16/h8-10H,3-7,16H2,1-2H3,(H,17,20)(H,18,22)(H,19,21)(H,23,24)(H,25,26)/t8-,9-,10+/m1/s1
Standard InChI Key RALBRZJHHGWNNU-BBBLOLIVSA-N
Isomeric SMILES C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CCCC[C@@H](C(=O)O)NC(=O)CN
Canonical SMILES CC(C(=O)NC(C)C(=O)O)NC(=O)CCCCC(C(=O)O)NC(=O)CN

Introduction

Structural and Chemical Properties of Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine

Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine is a tetrapeptide comprising glycine, L-alpha-amino-epsilon-pimelic acid, and two D-alanine residues. Its IUPAC name, (2S)-2-[(2-aminoacetyl)amino]-7-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-7-oxoheptanoic acid, reflects its intricate stereochemical arrangement . The compound’s isomeric SMILES string (CC@HNC(=O)CCCCC@@HNC(=O)CN) further underscores the spatial orientation critical to its biological activity.

Molecular Characteristics

Key molecular attributes include:

PropertyValue
Molecular FormulaC₁₅H₂₆N₄O₇
Molecular Weight374.39 g/mol
PubChem CID446306
Canonical SMILESCC(C(=O)NC(C)C(=O)O)NC(=O)CCCCC(C(=O)O)NC(=O)CN

The compound’s extended aliphatic chain (epsilon-pimelyl group) facilitates interactions with hydrophobic pockets in enzyme active sites, while its D-alanyl-D-alanine terminus mimics natural peptidoglycan precursors .

Biochemical Role in Bacterial Cell Wall Synthesis

Peptidoglycan Cross-Linking and DD-Peptidases

Bacterial cell walls rely on peptidoglycan—a mesh-like polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The final step of peptidoglycan biosynthesis involves DD-peptidases (penicillin-binding proteins, PBPs), which catalyze the transpeptidation reaction between the terminal D-alanyl-D-alanine moiety of one peptide chain and a glycine residue of another . Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine serves as a high-affinity substrate for these enzymes, mimicking the natural peptidoglycan structure.

Enzymatic Specificity and Kinetic Parameters

Studies on the Streptomyces R61 DD-peptidase revealed unprecedented specificity for this compound. Kinetic analyses demonstrated a catalytic efficiency (kₐₜ/Kₘ) of 8.7 × 10⁶ s⁻¹ M⁻¹, surpassing other substrates by three orders of magnitude . Key parameters include:

ParameterValue
kₐₜ (acylation rate)69 s⁻¹
Kₘ (Michaelis constant)7.9 μM
Rate-determining stepAcylation

This specificity arises from the compound’s dual recognition motifs: the Gly-L-alpha-amino-epsilon-pimelyl segment binds an extended hydrophobic subsite, while the D-Ala-D-Alanine terminus occupies the canonical active site .

Mechanistic Insights from Streptomyces R61 DD-Peptidase Studies

Fluorescent Probe and Subsite Mapping

Using a β-lactam-based fluorescent probe, researchers identified a subsite adjacent to the DD-peptidase active site that preferentially binds hydrophobic dipeptides (e.g., Gly-L-Met, Kₐ ≈ 0.19 mM) . This subsite accommodates the pimelyl group of Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine, explaining its enhanced affinity.

Thiolester Substrate Analogues

To enable real-time reaction monitoring, a thiolester analogue (3-(N-glycyl-L-cysteinyl)-propanoyl-D-alanyl-D-thiolactate) was synthesized. This substrate exhibited a kₐₜ/Kₘ of 1.0 × 10⁷ s⁻¹ M⁻¹, allowing precise measurement of acylation and deacylation rates . Notably, deacylation became rate-limiting under saturation conditions, enabling direct study of aminolysis—a reaction critical for transpeptidation .

Implications for Antibiotic Development

Acyl Acceptor Design

Kinetic studies identified effective acyl acceptors for the R61 DD-peptidase, including D-phenylalanine (k₂ = 1.2 × 10⁴ M⁻¹s⁻¹) and Gly-L-Phe (k₂ = 8.5 × 10³ M⁻¹s⁻¹) . Dual-function acceptors like aminomalon-(N-phenethyl)amide further demonstrated the potential for bifunctional inhibitors that simultaneously occupy multiple subsites .

Challenges and Future Directions

Innovations in Substrate Engineering

Advances in computational modeling and synthetic biology could enable the design of substrates with tunable hydrophobicity and stereochemistry. For instance, incorporating non-natural amino acids or modifying the pimelyl chain length may optimize interactions with diverse DD-peptidases across bacterial species .

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